tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate
Description
Tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group for amines in organic synthesis due to its stability under various reaction conditions and its ease of removal. This compound is particularly valuable in the synthesis of peptides and other complex molecules.
Properties
CAS No. |
1211523-66-8 |
|---|---|
Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate typically involves the reaction of 3-(2-aminoethyl)-3-methylpyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the desired carbamate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the tert-butyl group, yielding the free amine.
Substitution: It can participate in nucleophilic substitution reactions where the amino group acts as a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for acidic hydrolysis, while sodium hydroxide (NaOH) is used for basic hydrolysis.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products Formed
Hydrolysis: The major product is 3-(2-aminoethyl)-3-methylpyrrolidine.
Substitution: The products depend on the specific reagents used but generally include substituted derivatives of the original compound.
Scientific Research Applications
Tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in the synthesis of complex organic molecules, including peptides and pharmaceuticals.
Biology: The compound is used in the modification of biomolecules for various studies, including enzyme mechanisms and protein interactions.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate primarily involves its role as a protecting group. The tert-butyl group stabilizes the amine, preventing it from reacting under certain conditions. When the protecting group is no longer needed, it can be removed under mild conditions, releasing the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
- N-Boc-ethylenediamine
- tert-Butyl N-(2-aminoethyl)carbamate
- N-Boc-1,4-butanediamine
Uniqueness
Tert-butyl 3-(2-aminoethyl)-3-methylpyrrolidine-1-carboxylate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection of functional groups are required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
